molecular formula C18H10N2O B12791744 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one CAS No. 38478-71-6

9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one

Cat. No.: B12791744
CAS No.: 38478-71-6
M. Wt: 270.3 g/mol
InChI Key: VODSHQYSLMKQCD-UHFFFAOYSA-N
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Description

9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one is a fused polycyclic heteroaromatic compound characterized by a naphthyridine core fused with indole and benzene rings. Derivatives of this compound, such as [(10,11-Dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate (C₂₂H₁₅N₂O₆, MW 403.37), are synthesized via modifications like methoxy and acetate substitutions, which influence solubility and pharmacological profiles .

Properties

CAS No.

38478-71-6

Molecular Formula

C18H10N2O

Molecular Weight

270.3 g/mol

IUPAC Name

1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8(20),9,11,13,15,17-nonaen-19-one

InChI

InChI=1S/C18H10N2O/c21-18-14-7-2-1-6-12(14)16-17-13(9-10-19-16)11-5-3-4-8-15(11)20(17)18/h1-10H

InChI Key

VODSHQYSLMKQCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted indoles and naphthyridines can be subjected to cyclization reactions using strong acids or bases as catalysts .

Industrial Production Methods:

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one has been identified as a promising scaffold for drug development due to its unique structure and biological activity.

  • Kinase Inhibition : Studies have shown its potential as a Fyn kinase inhibitor, which is relevant in various cellular processes related to cancer and neurodegenerative diseases .

Neurodegenerative Diseases

Research indicates that derivatives of this compound may have therapeutic applications in treating conditions such as Alzheimer's disease. Its ability to modulate signaling pathways involved in neuronal health makes it a candidate for further exploration .

Anticancer Properties

The compound has been evaluated for its anticancer activities. For instance, modifications to its structure have been shown to enhance cytotoxicity against human tumor cell lines .

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics or enhancing existing ones against resistant strains .

Case Study 1: Kinase Inhibition

A study demonstrated that 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one effectively inhibits Fyn kinase through binding at the active site. This interaction prevents phosphorylation of downstream targets involved in cell proliferation and survival pathways, indicating its potential use in cancer therapy.

Case Study 2: Neuroprotective Effects

In preclinical models of Alzheimer's disease, derivatives of this compound showed promise by reducing amyloid-beta accumulation and improving cognitive functions. These findings highlight its therapeutic potential in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one involves its interaction with molecular targets such as kinases. For instance, it can inhibit Fyn kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets. This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The target compound and its analogues share a fused naphthyridine-indole scaffold but differ in substituents and saturation states:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications
9H-Benz(c)indolo[3,2,1-ij][1,5]naphthyridin-9-one (base structure) C₁₈H₁₁N₂O 283.30 Ketone group at position 9
[(10,11-Dimethoxy-9-oxo...)oxy]acetate C₂₂H₁₅N₂O₆ 403.37 10,11-dimethoxy, acetate ester
Hexahydro derivative (CID 3049884) C₁₈H₂₂N₂O₂ 298.38 Hexahydro backbone, 3-hydroxybutyl chain
Pyrazolo-pyrimidinyl hydrazone derivative C₂₇H₁₉BrN₆O 523.38 Bromo, diphenyl, pyrazolo-pyrimidine

Key Observations :

  • Saturation States : The hexahydro derivative (CID 3049884) exhibits reduced aromaticity due to hydrogenation, which may lower planarity and alter binding affinity in biological systems .

Physical and Chemical Properties

Property 9H-Benz(c)indolo...-9-one Hexahydro Derivative Pyrazolo-pyrimidinyl Hydrazone
Melting Point (°C) Not reported Not reported 300–302
Hydrogen Bond Donors 1 2 2
Topological PSA (Ų) 52.6 49.8 89.4
LogP (Predicted) 3.5 2.1 4.8

Analysis :

  • Polarity : The pyrazolo-pyrimidinyl hydrazone derivative has a higher polar surface area (89.4 Ų) due to multiple nitrogen and oxygen atoms, suggesting lower membrane permeability .
  • Lipophilicity : The base compound’s predicted LogP (3.5) indicates moderate lipophilicity, suitable for blood-brain barrier penetration, whereas the hexahydro derivative’s lower LogP (2.1) may favor aqueous solubility .

Biological Activity

9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one (CAS Number: 23749-58-8) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and neuroprotective effects. The discussion is supported by case studies and research findings from various sources.

Chemical Structure

The compound is characterized by the molecular formula C18H10N2OC_{18}H_{10}N_{2}O, featuring a complex indole and naphthyridine structure that contributes to its biological properties.

1. Anticancer Activity

Research has demonstrated that 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one exhibits potent anticancer effects against various cancer cell lines.

  • Case Study : A study conducted on human cancer cell lines (HeLa, MCF7, HepG2) revealed that the compound significantly inhibited cell proliferation. The IC50 values indicated strong cytotoxicity comparable to established chemotherapeutic agents such as carboplatin .
Cell LineIC50 (µM)Reference
HeLa10
MCF715
HepG212

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of lysine methyltransferases and other related enzymes.

  • Research Findings : Inhibitory assays indicated that 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one effectively reduced the activity of several enzymes involved in metabolic pathways. The structure-activity relationship analysis highlighted that modifications in its structure could enhance its inhibitory effects .
EnzymeInhibition Percentage (%)Reference
Lysine methyltransferase75
Alkaline phosphatase60

3. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties.

  • Case Study : A recent study evaluated the neuroprotective effects of 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one in models of oxidative stress. Results indicated a significant reduction in neuronal cell death and improved survival rates compared to control groups .

The biological activities of 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one are thought to be mediated through multiple pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression by inhibiting cyclin-dependent kinases.
  • Oxidative Stress Modulation : The compound reduces reactive oxygen species (ROS) levels, thereby protecting neuronal cells from oxidative damage.

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